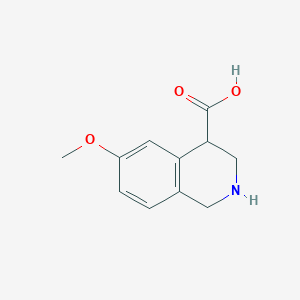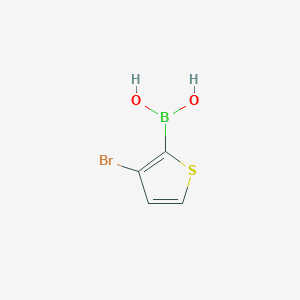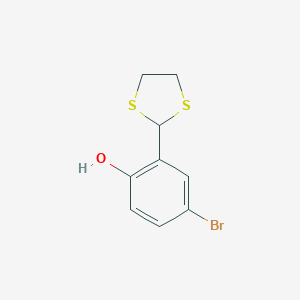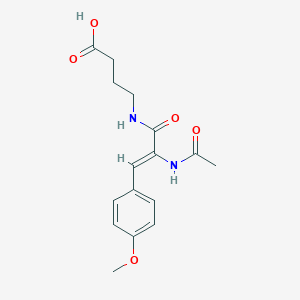
Z-Cys-ala-pro-his-ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Cys-ala-pro-his-ome is a peptide that has gained attention in scientific research due to its potential therapeutic applications. This peptide is a modified form of the naturally occurring hormone thyrotropin-releasing hormone (TRH). The modification involves the addition of a Z group to the cysteine residue, which enhances the stability of the peptide.
Applications De Recherche Scientifique
Z-Cys-ala-pro-his-ome has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. The peptide has also been found to have analgesic properties, making it a potential treatment for chronic pain. Additionally, Z-Cys-ala-pro-his-ome has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
Z-Cys-ala-pro-his-ome's mechanism of action is not fully understood. However, it is thought to act on the Z-Cys-ala-pro-his-ome receptor, which is found in the brain and peripheral tissues. The peptide may modulate the release of neurotransmitters such as dopamine and serotonin, which could explain its neuroprotective and analgesic effects.
Effets Biochimiques Et Physiologiques
Z-Cys-ala-pro-his-ome has been shown to have a variety of biochemical and physiological effects. In animal models, the peptide has been found to increase dopamine and serotonin levels in the brain, which could explain its neuroprotective and analgesic effects. Additionally, Z-Cys-ala-pro-his-ome has been found to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Z-Cys-ala-pro-his-ome in lab experiments is its stability. The modification of the cysteine residue with a Z group enhances the peptide's stability, making it easier to work with in experiments. However, one limitation of using Z-Cys-ala-pro-his-ome is its cost. The synthesis of the peptide is complex and expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for Z-Cys-ala-pro-his-ome research. One area of interest is the peptide's potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the peptide's mechanism of action and its effects on neurotransmitter levels in the brain. Additionally, the peptide's potential as a treatment for chronic pain and inflammatory diseases should be further explored. Finally, the synthesis of Z-Cys-ala-pro-his-ome could be optimized to reduce costs and increase accessibility for researchers.
Méthodes De Synthèse
The synthesis of Z-Cys-ala-pro-his-ome involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The Fmoc-protected amino acids are coupled to a resin-bound peptide chain, and the peptide is elongated stepwise using standard SPPS protocols. The cysteine residue is modified with a Z group to enhance the peptide's stability. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
162334-61-4 |
|---|---|
Nom du produit |
Z-Cys-ala-pro-his-ome |
Formule moléculaire |
C26H35ClN6O7S |
Poids moléculaire |
611.1 g/mol |
Nom IUPAC |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoate;hydrochloride |
InChI |
InChI=1S/C26H34N6O7S.ClH/c1-16(29-22(33)20(14-40)31-26(37)39-13-17-7-4-3-5-8-17)24(35)32-10-6-9-21(32)23(34)30-19(25(36)38-2)11-18-12-27-15-28-18;/h3-5,7-8,12,15-16,19-21,40H,6,9-11,13-14H2,1-2H3,(H,27,28)(H,29,33)(H,30,34)(H,31,37);1H/t16-,19-,20-,21-;/m0./s1 |
Clé InChI |
PXIFXVLQXXWYFN-SPKBWDRKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)OC)NC(=O)[C@H](CS)NC(=O)OCC3=CC=CC=C3.Cl |
SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |
Autres numéros CAS |
162334-61-4 |
Séquence |
CAPH |
Synonymes |
enzyloxycarbonyl-cysteinyl-alanyl-prolyl-histidine methyl ester Z-CAPH-OMe Z-Cys-Ala-Pro-His-OMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)


![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
